2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
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Overview
Description
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C13H16N2O2. This compound is known for its unique chemical structure, which includes a cyano group, a dimethylamino group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 4-methoxybenzylamine with 2-cyano-3-(dimethylamino)acrylonitrile. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical drugs due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(dimethylamino)prop-2-enamide
- 2-cyano-3-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]prop-2-enamide
- 2-cyano-3-(dimethylamino)-N-[(4-chlorophenyl)methyl]prop-2-enamide
Uniqueness
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-4-6-13(19-3)7-5-11/h4-7,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHNXGBJWITHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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